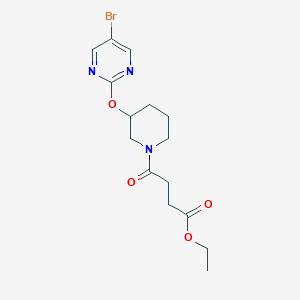

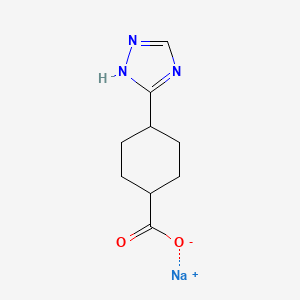

![molecular formula C15H19ClN2O2 B2494701 2-[4-(methylamino)cyclohexyl]-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride, Mixture of isomers CAS No. 2138086-92-5](/img/structure/B2494701.png)

2-[4-(methylamino)cyclohexyl]-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride, Mixture of isomers

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "2-[4-(methylamino)cyclohexyl]-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride, Mixture of isomers" is not directly mentioned in available literature. However, studies on similar compounds and chemical frameworks, such as vinylindoles, triazoles, and isoxazolone derivatives, offer insights into synthesis strategies, molecular structure analysis, and chemical properties relevant to a wide range of organic and heterocyclic compounds.

Synthesis Analysis

Research on vinylindoles and triazoles provides insights into cycloaddition reactions and synthetic routes for creating complex molecular structures. Rossi et al. (2017) discuss the behavior of vinylindoles in cycloaddition reactions, highlighting methods to achieve high levels of diastereoselectivity and enantioselectivity, crucial for synthesizing specific isomers (Rossi, Abbiati, & Pirovano, 2017). Similarly, Kaushik et al. (2019) review synthetic routes for 1,4-disubstituted 1,2,3-triazoles, emphasizing the role of copper(I) catalyzed cycloadditions, a technique potentially applicable to related heterocyclic compounds (Kaushik, Sangwan, Luxmi, Kumar, & Pahwa, 2019).

Molecular Structure Analysis

The analysis of molecular structures often involves understanding the reactivity and configuration of compounds. Studies on the cycloaddition of vinylindoles and the synthesis of triazoles offer foundational knowledge on molecular interactions and stereochemical outcomes that are essential for deducing the molecular structure of complex organic compounds.

Chemical Reactions and Properties

Research on the activity coefficients in various solvents and the aromatization of hydrocarbons provides a basis for understanding the chemical reactivity and properties of similar compounds. Domańska et al. (2016) and Pines et al. (1981) explore solvent interactions and catalytic processes, respectively, offering insights into the behavior of compounds in different chemical environments (Domańska, Wlazło, & Karpińska, 2016); (Pines & Nogueira, 1981).

Physical Properties Analysis

The study of ionic liquids and polymers from renewable resources by Domańska et al. and Fenouillot et al. offers insights into the physical properties of chemical compounds, including solubility, phase behavior, and thermal stability, which are crucial for understanding the physical characteristics of complex molecules (Domańska, Wlazło, & Karpińska, 2016); (Fenouillot, Rousseau, Colomines, Saint-Loup, & Pascault, 2010).

Chemical Properties Analysis

The exploration of enaminoketones and enaminothiones by Negri et al. and the review of catalytic oxidation of cyclohexene by Cao et al. shed light on the chemical properties, including reactivity patterns and catalytic processes, relevant to the study of complex organic compounds (Negri, Kascheres, & Kascheres, 2004); (Cao, Zhu, Yang, Xu, Yu, & Xu, 2018).

Wissenschaftliche Forschungsanwendungen

Functionalization and Chemical Reactions

- The reaction of related compounds with phthalic anhydride leads to the formation of isoindole-1,3-diones, which can be further modified chemically (Khusnitdinov, Sultanov, & Gataullin, 2019).

- Efficient ring-opening cyclization with primary amines has been developed, providing tetrahydroindol-4-ones in good yields, indicating potential in synthetic chemistry (Nambu, Fukumoto, Hirota, & Yakura, 2014).

- Enamino acids derived from cyclohexane-1,3-diones undergo decarboxylative cyclisation to produce pyrroles and isoindoles, showing the reactivity of such compounds (Gabbutt, Hepworth, Heron, & Pugh, 2002).

Synthesis and Structural Studies

- Cyclohexane-1,3-dione derivatives are key structural precursors for synthesizing a wide range of bioactive molecules (Sharma, Kumar, & Das, 2021).

- Studies on isoindoles and related compounds show the formation of various structurally diverse molecules, highlighting their versatility in synthesis (Hou, Wang, Chung, Hsieh, & Tsai, 2007).

Potential in Material Science

- The photophysical properties of certain isoindole derivatives, synthesized from compounds like 4,5-diamino-N-methylphthalimide, have been studied, indicating potential applications in material science (Deshmukh & Sekar, 2015).

Novel Reaction Pathways

- The formation of tetrahydroisoindoles via palladium-catalyzed hydride reduction from isoindolines illustrates novel reaction pathways for these compounds (Hou, Wang, Chung, Hsieh, & Tsai, 2007).

Safety and Hazards

The compound has been labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Eigenschaften

IUPAC Name |

2-[4-(methylamino)cyclohexyl]isoindole-1,3-dione;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2.ClH/c1-16-10-6-8-11(9-7-10)17-14(18)12-4-2-3-5-13(12)15(17)19;/h2-5,10-11,16H,6-9H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HILAUWRJZXQCBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCC(CC1)N2C(=O)C3=CC=CC=C3C2=O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-N-[(7-oxo-6-azabicyclo[3.2.1]octan-5-yl)methyl]acetamide](/img/structure/B2494619.png)

![4-chloro-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2494623.png)

![2-(4-chlorophenoxy)-N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2494625.png)

![2-(4-chlorophenoxy)-N-(3-(dimethylamino)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2494632.png)

![N-(2-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)-2-fluorobenzamide](/img/structure/B2494636.png)

![4-chloro-N-(1-{4-ethyl-5-[(4-methoxybenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}ethyl)benzenesulfonamide](/img/structure/B2494639.png)

![1-(4-bromophenyl)-5-(3,4-dimethylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2494641.png)